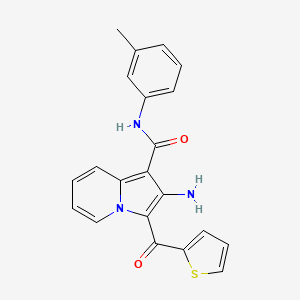

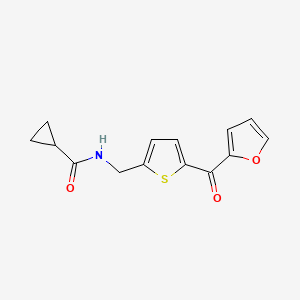

![molecular formula C25H22Cl2N2OS B2698537 2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 532975-73-8](/img/structure/B2698537.png)

2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

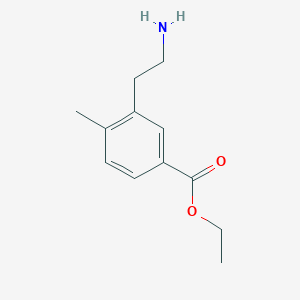

The compound “2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule that contains an indole ring, a benzamide group, and a sulfanyl group. Indoles are a class of compounds that are part of many biologically active molecules, including neurotransmitters like serotonin. Benzamides are a type of amide, which are common in a variety of drugs due to their bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The indole ring system is aromatic and planar, which could contribute to the compound’s stability and reactivity. The benzamide group would have a polar amide bond, which could participate in hydrogen bonding and other polar interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could increase its solubility in water, while the aromatic rings could increase its solubility in organic solvents .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide, also known as Oprea1_167339.

Pharmaceutical Research

2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide: has shown potential as a lead compound in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are particularly interested in its potential for treating conditions such as cancer, inflammation, and neurological disorders .

Cancer Therapy

This compound has been studied for its anti-cancer properties. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a promising candidate for targeted cancer therapies. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Neuroprotective Agents

Research has indicated that 2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide may have neuroprotective effects. It has been investigated for its potential to protect neurons from damage caused by oxidative stress and neuroinflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Applications

The compound has demonstrated anti-inflammatory properties in various studies. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests its potential use in developing treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide: has been explored for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents to combat resistant strains .

Chemical Biology Research

In chemical biology, this compound is used as a tool to study various biological processes. Its ability to modulate specific proteins and pathways allows researchers to investigate the underlying mechanisms of diseases and identify new therapeutic targets .

Agricultural Applications

There is ongoing research into the use of this compound in agriculture. Its antimicrobial and anti-inflammatory properties could be beneficial in developing new pesticides or treatments for plant diseases, helping to improve crop yields and reduce losses due to infections .

Material Science

In material science, 2,4-dichloro-N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)benzamide is being studied for its potential use in creating new materials with unique properties. Its chemical structure allows for the development of polymers and other materials that could have applications in various industries, including electronics and biotechnology .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2N2OS/c1-17-6-2-3-7-18(17)16-31-24-15-29(23-9-5-4-8-21(23)24)13-12-28-25(30)20-11-10-19(26)14-22(20)27/h2-11,14-15H,12-13,16H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPGLNKVIQEFFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

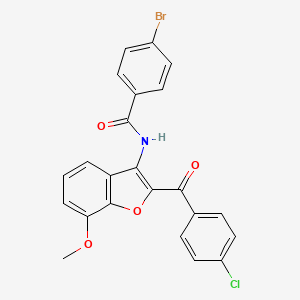

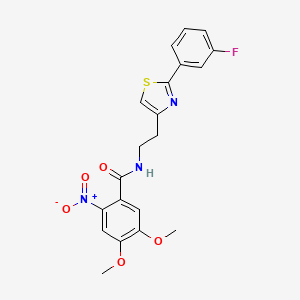

![N-[2-(2,5-Dimethylanilino)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2698455.png)

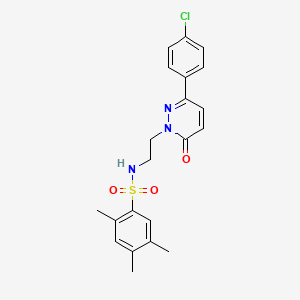

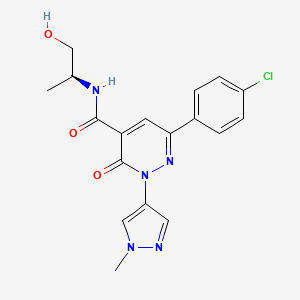

![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)

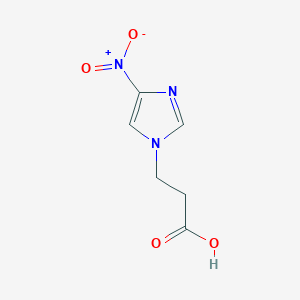

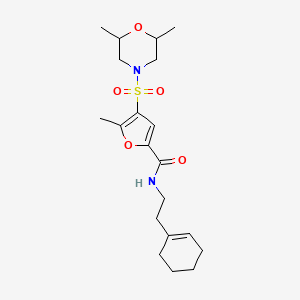

![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)

![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)